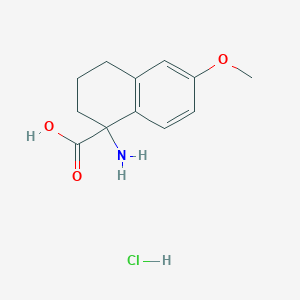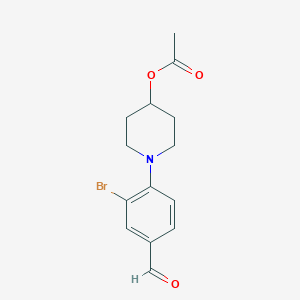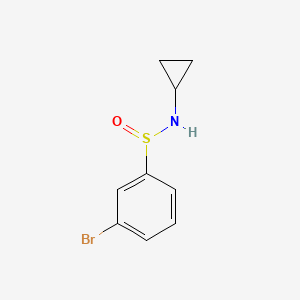![molecular formula C9H11N5O B1381344 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 1955515-20-4](/img/structure/B1381344.png)
3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one
Descripción general
Descripción
Thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-d]pyrimidin-4-amines are classes of compounds that have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria . The synthesis of these compounds typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like NMR . The exact structure would depend on the specific substituents on the pyrimidine ring.Chemical Reactions Analysis
The chemical reactions involving these compounds are typically studied in the context of their synthesis . For example, tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones can undergo transformations in the presence of alkynes bearing electron-withdrawing substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, the melting point and NMR shifts of a compound can be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- A study by Fang et al. (2015) explored the synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones, showing effective ways to synthesize these derivatives with advantages like mild reaction conditions and good yields (Fang, Fang, & Tan, 2015).
- In another study, Gerhardt and Bolte (2016) investigated the crystalline structures of similar compounds, contributing to our understanding of their physical and chemical characteristics (Gerhardt & Bolte, 2016).
Biological Activities :
- Research by Bakhite et al. (2016) focused on synthesizing new derivatives and assessing their antibacterial and antifungal properties, highlighting potential therapeutic uses (Bakhite, Abeed, & Ahmed, 2016).
- A study by Raugei et al. (1981) examined the effect of a pyrimidine analog on Bacillus subtilis growth, suggesting possible implications in microbial growth control (Raugei, Bazzicalupo, Federici, Gallori, Pepino, & Polsinelli, 1981).
Pharmaceutical Applications :
- Bennett et al. (1981) synthesized a series of pyrimidin-7-amine derivatives and evaluated them for antihypertensive activity, demonstrating potential applications in cardiovascular therapeutics (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Advanced Applications in Chemistry :
- Xiang et al. (2011) developed a method for preparing highly substituted pyrimidin-4(1H)-ones, showcasing the compound's versatility in synthetic chemistry (Xiang, Geng, Yi, Dang, & Bai, 2011).
Mecanismo De Acción
Target of Action
The primary target of “3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one” is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, as reported in an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains . The interaction of the compound with its target results in the inhibition of the Cyt-bd, which is crucial for the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .
Result of Action
The result of the compound’s action is the significant antimycobacterial activity against Mycobacterium tuberculosis . The compound exhibits very good antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
Action Environment
The action of “3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one” can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The laboratory-adapted M. tuberculosis H37Rv strain, for example, has a higher expression of the Cyt-bd-encoding genes, which may make it less susceptible to the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-aminoethyl)-2-methylpyrimido[4,5-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-11-4-7-8(13-6)12-5-14(3-2-10)9(7)15/h4-5H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXIXPLIYLRJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)






![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)


